molecular formula C14H21ClN4O3S B12333063 N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride

Cat. No.: B12333063
M. Wt: 360.9 g/mol
InChI Key: WTNPCPSQFKIZOA-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidenemethyl group, a methylsulfonyl group, and a piperidinylbenzamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

Molecular Formula

C14H21ClN4O3S

Molecular Weight

360.9 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride

InChI

InChI=1S/C14H20N4O3S.ClH/c1-22(20,21)13-9-11(14(19)16-10-17-15)5-6-12(13)18-7-3-2-4-8-18;/h5-6,9-10H,2-4,7-8,15H2,1H3,(H,16,17,19);1H

InChI Key

WTNPCPSQFKIZOA-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N/C=N/N)N2CCCCC2.Cl

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC=NN)N2CCCCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure. The hydrazinylidenemethyl group is introduced through a condensation reaction with hydrazine derivatives under controlled conditions. The methylsulfonyl group is added via sulfonation reactions, often using reagents like methylsulfonyl chloride. The piperidinyl group is incorporated through nucleophilic substitution reactions, utilizing piperidine as a nucleophile. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent reaction control, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazinylidenemethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced hydrazine derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride involves its interaction with specific molecular targets. The hydrazinylidenemethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The methylsulfonyl group enhances the compound’s binding affinity and specificity. The piperidinylbenzamide moiety contributes to the overall stability and solubility of the compound, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide
  • N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrochloride
  • N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-piperidin-1-ylbenzamide;hydrobromide

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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